Propanedioic acid, methyl[(4-methylphenyl)methyl]-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanedioic acid, methyl[(4-methylphenyl)methyl]- typically involves the reaction of malonic acid derivatives with appropriate reagents. One common method is the alkylation of malonic acid with 4-methylbenzyl chloride in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of a carbanion intermediate, which then attacks the electrophilic carbon of the benzyl chloride, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound can be achieved through similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Propanedioic acid, methyl[(4-methylphenyl)methyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Propanedioic acid, methyl[(4-methylphenyl)methyl]- has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of propanedioic acid, methyl[(4-methylphenyl)methyl]- involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the reaction conditions. Its effects are mediated through the formation of intermediates that participate in subsequent chemical transformations.
Comparison with Similar Compounds
Similar Compounds
Malonic acid: A dicarboxylic acid with similar structural features but without the methyl and phenyl groups.
Dimethyl malonate: An ester derivative of malonic acid with two methyl groups.
Benzylmalonic acid: A compound with a benzyl group attached to the malonic acid moiety.
Uniqueness
Propanedioic acid, methyl[(4-methylphenyl)methyl]- is unique due to the presence of both a methyl group and a 4-methylphenylmethyl group, which impart distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies.
Properties
CAS No. |
105984-59-6 |
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Molecular Formula |
C12H14O4 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
2-methyl-2-[(4-methylphenyl)methyl]propanedioic acid |
InChI |
InChI=1S/C12H14O4/c1-8-3-5-9(6-4-8)7-12(2,10(13)14)11(15)16/h3-6H,7H2,1-2H3,(H,13,14)(H,15,16) |
InChI Key |
JONZCYQJADMMKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CC(C)(C(=O)O)C(=O)O |
Origin of Product |
United States |
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